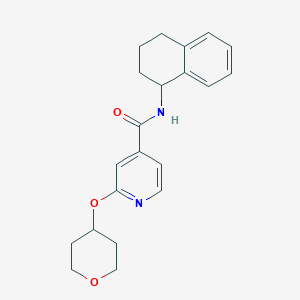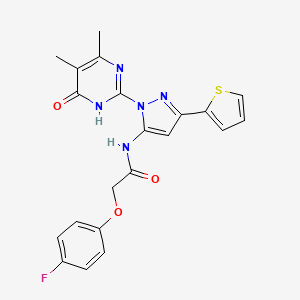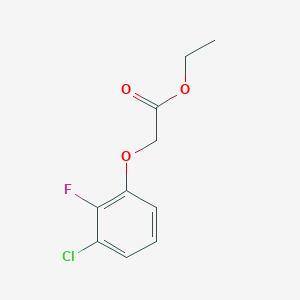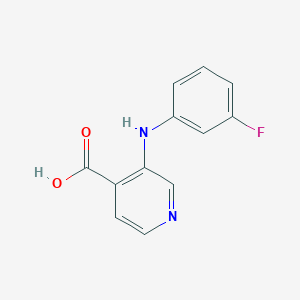![molecular formula C10H14F3NO2 B2360463 N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide CAS No. 2305475-04-9](/img/structure/B2360463.png)
N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of trifluoromethyl and oxolane groups
準備方法
The synthesis of N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-amine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide or alkoxide ions replace the trifluoromethyl group, forming new compounds.
Addition: The double bond in the prop-2-enamide moiety can undergo addition reactions with various reagents, such as hydrogen halides or halogens, leading to the formation of haloalkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and oxolane groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
作用機序
The mechanism of action of N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the oxolane ring can influence its overall stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine: This compound shares the trifluoromethyl and oxolane groups but differs in the presence of an amine group instead of the prop-2-enamide moiety.
1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine: Similar in structure but with an amine group, this compound is used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c1-2-9(15)14-8(10(11,12)13)6-7-4-3-5-16-7/h2,7-8H,1,3-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZPLXOVOBFDFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1CCCO1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)

![5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2360389.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2360390.png)
![2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one](/img/structure/B2360391.png)


![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)



